

Pharmacological Profile of Vinbarbital: A Technical Guide

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Compound of Interest

Compound Name: Vinbarbital

Cat. No.: B10784607

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Introduction

Vinbarbital is a barbiturate derivative developed by Sharp and Dohme in 1939.[1] As a member of the barbiturate class, it acts as a central nervous system (CNS) depressant. Historically, it was utilized for its sedative and hypnotic properties.[2] This technical guide provides a comprehensive overview of the pharmacological profile of **Vinbarbital**, synthesizing available data on its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to the limited availability of specific quantitative data for **Vinbarbital**, comparative data for the structurally and pharmacologically similar barbiturate, pentobarbital, is included for reference where appropriate and noted.

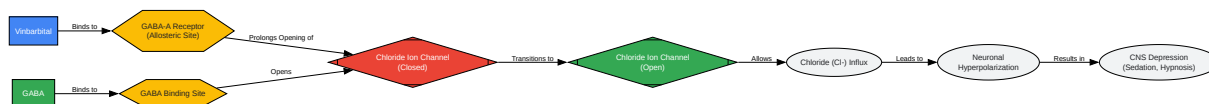
Mechanism of Action

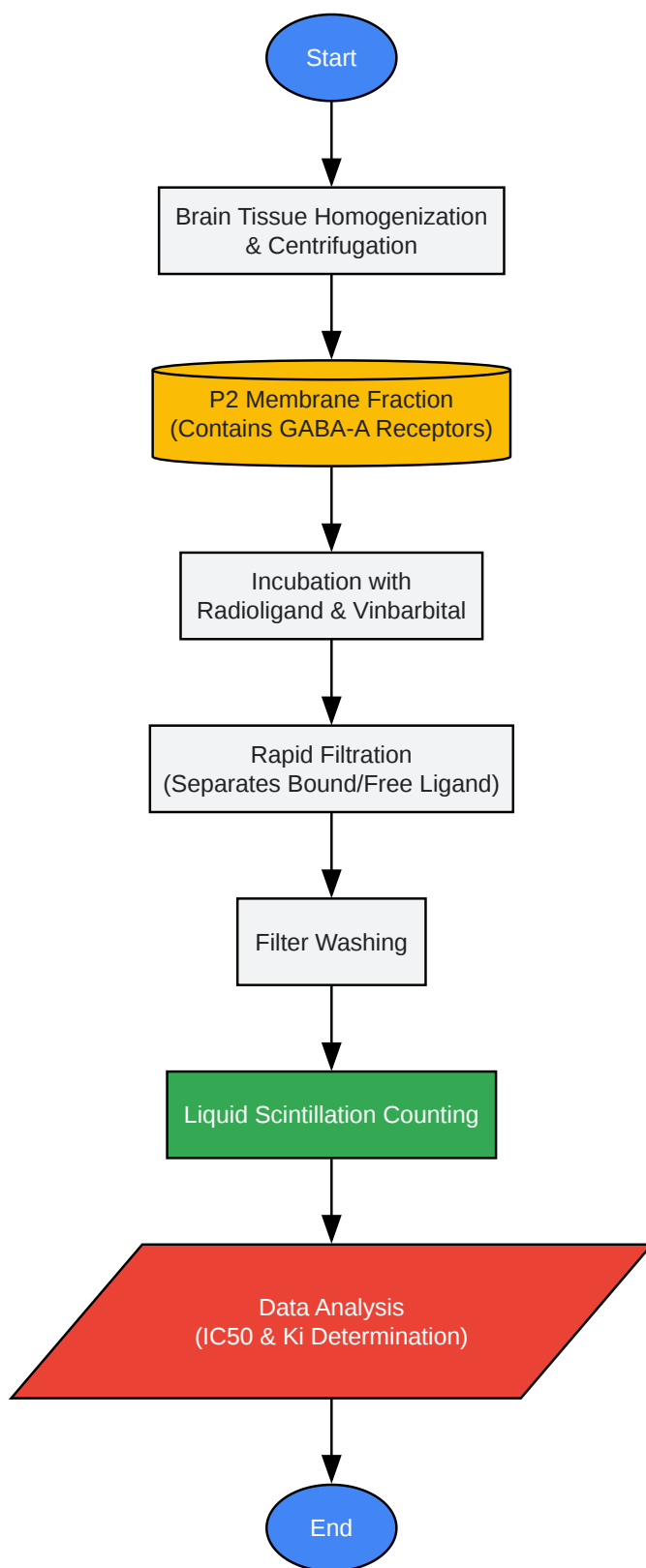
The primary mechanism of action for **Vinbarbital**, like other barbiturates, involves the modulation of the γ -aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[3] Barbiturates enhance the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a depressant effect on the CNS.[3][4]

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA and benzodiazepine binding sites. This interaction increases the duration of the chloride channel opening, thereby potentiating the inhibitory effect of GABA.[4] At higher concentrations,

barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, contributing to their more profound CNS depressant effects compared to other modulators like benzodiazepines.[3]

Signaling Pathway of Vinbarbital at the GABA-A Receptor





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